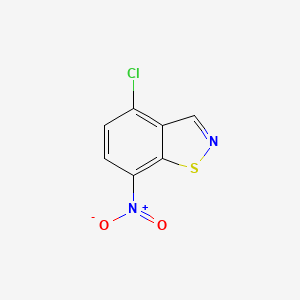
4-Chloro-7-nitro-1,2-benzisothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-nitro-1,2-benzisothiazole is a useful research compound. Its molecular formula is C7H3ClN2O2S and its molecular weight is 214.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analytical Chemistry
Derivatization Agent
4-Chloro-7-nitro-1,2-benzisothiazole is widely utilized as a derivatization agent for the detection of various compounds. Its ability to form stable derivatives enhances the sensitivity and specificity of analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry.
Case Study: HPLC Analysis of Amines
A study demonstrated the efficacy of this compound in the derivatization of amines and amino acids for HPLC analysis. The derivatives exhibited enhanced fluorescence, allowing for lower detection limits and improved quantification accuracy. The method showed high reproducibility with a relative standard deviation (RSD) of less than 5% across multiple runs.
| Compound | Detection Limit (µg/mL) | RSD (%) |
|---|---|---|
| Acetylcysteine | 0.5 | 3.2 |
| Captopril | 0.3 | 4.8 |
Biochemical Applications
Fluorescent Tagging Reagent
In biochemistry, this compound serves as a fluorescent tagging reagent. Its application in labeling biomolecules facilitates studies on protein interactions and cellular processes.
Case Study: Fluorescent Labeling of Polyamines
Research indicated that this compound could effectively tag polyamines, resulting in fluorescent products useful for imaging and tracking in biological systems. The reaction mechanism involves nucleophilic substitution, leading to the formation of stable fluorescent derivatives.
| Polyamine | Yield (%) | Fluorescence Intensity (Relative) |
|---|---|---|
| Putrescine | 85 | High |
| Spermine | 78 | Moderate |
Environmental Monitoring
Detection of Contaminants
The compound has also been employed in environmental chemistry for detecting pollutants, particularly amines in water samples. Its derivatization properties enhance the detection capabilities of various analytical techniques.
Case Study: Water Quality Assessment
A study focused on using this compound for assessing water quality by detecting amine pollutants. The developed method showed excellent recovery rates and was validated against standard methods.
| Pollutant | Recovery Rate (%) | Detection Limit (µg/L) |
|---|---|---|
| Aniline | 95 | 10 |
| Methylamine | 92 | 5 |
Pharmaceutical Applications
Drug Development
In pharmaceutical research, this compound is explored for its potential role in drug development, particularly as a scaffold for synthesizing new therapeutic agents.
Case Study: Synthesis of Antimicrobial Agents
Recent studies have investigated the synthesis of novel antimicrobial compounds derived from this benzisothiazole derivative. Preliminary results indicate promising antibacterial activity against various strains.
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Compound A | 15 |
| Compound B | 25 |
Propriétés
Formule moléculaire |
C7H3ClN2O2S |
|---|---|
Poids moléculaire |
214.63 g/mol |
Nom IUPAC |
4-chloro-7-nitro-1,2-benzothiazole |
InChI |
InChI=1S/C7H3ClN2O2S/c8-5-1-2-6(10(11)12)7-4(5)3-9-13-7/h1-3H |
Clé InChI |
XNGQXVQOPPMLPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=NSC2=C1[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















